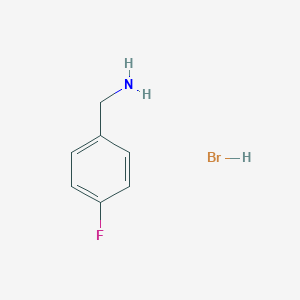

(4-Fluorophenyl)methanamine hydrobromide

Vue d'ensemble

Description

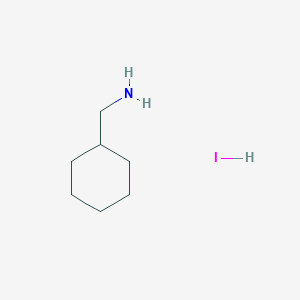

The compound "(4-Fluorophenyl)methanamine hydrobromide" is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the para position. This structure is related to various compounds that have been synthesized and studied for their potential biological activities, such as binding affinities for dopamine receptors and antioxidant properties.

Synthesis Analysis

The synthesis of related fluorinated phenethylamine derivatives has been reported in the literature. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, indicating a method that could potentially be adapted for the synthesis of "this compound" . Another related compound, 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine, was synthesized through a series of reactions including N-alkylation and coupling reactions, demonstrating the complexity and multi-step nature of synthesizing such fluorinated compounds .

Molecular Structure Analysis

The molecular structure of "this compound" would consist of a benzene ring with a fluorine substituent at the para position and an amine group attached to the benzene ring. The presence of the fluorine atom is known to influence the electronic properties of the molecule due to its high electronegativity, which could affect the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Fluorinated phenethylamines can undergo various chemical reactions. For example, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine involved the replacement of a hydroxyl group with fluorine, which is a common reaction in the synthesis of fluorinated aromatic compounds . The reactivity of the amine group also allows for further derivatization, as seen in the synthesis of N-substituted derivatives, which can significantly alter the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of the fluorine atom and the amine group. The fluorine atom would likely increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability. The amine group could form salts with acids, such as hydrobromide, which would affect the compound's solubility and stability. The related compound 2-(4-fluoro-3-hydroxyphenyl)ethylamine showed binding affinities for dopamine receptors, suggesting that "this compound" might also interact with biological targets in a similar manner .

Applications De Recherche Scientifique

1. Biased Agonists for Serotonin 5-HT1A Receptors

(J. Sniecikowska et al., 2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds with 4-fluorophenyl elements, as biased agonists of serotonin 5-HT1A receptors. These compounds showed promising antidepressant-like activity, suggesting potential applications in the development of antidepressant drugs.

2. Chiral Discrimination in Pharmaceutical Analysis

(Y. Bereznitski et al., 2002) demonstrated the use of an amylose tris-3,5-dimethylphenyl carbamate stationary phase in separating enantiomers of compounds, including (4-Fluorophenyl)methanamine derivatives. This application is crucial in pharmaceutical analysis for chiral discrimination of drugs.

3. Ruthenium Complexes in Hydrogenation Reactions

(Ş. Karabuğa et al., 2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, involving 4-fluorophenyl components, for use in ruthenium(II) complexes. These complexes showed high efficiency in hydrogenation reactions, indicating potential for industrial catalysis.

4. Analytical Methods for Drug Degradation Products

(D. El-Sherbiny et al., 2005) developed methods for the separation of flunarizine hydrochloride and its degradation products, including bis(4-fluorophenyl)methanamine. This research is significant in quality control and stability studies of pharmaceuticals.

5. Synthetic Route to Pimavanserin Tartrate

(Caijiao Wu et al., 2019) reported a synthetic route for pimavanserin tartrate starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine. This improved process is significant in the synthesis of pharmaceutical compounds.

6. Met Kinase Inhibitors in Cancer Treatment

(G. M. Schroeder et al., 2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, indicating potential in cancer therapeutics.

7. Phosphoramidate Derivatives for Antimicrobial Activity

(S. Munichandra Reddy et al., 2015) synthesized phosphoramidate derivatives including 4-fluorophenyl methanamine, exhibiting potent antimicrobial activity. This research contributes to the development of new antimicrobial agents.

8. Functional Selectivity in Drug Discovery

(J. Sniecikowska et al., 2019) also explored the concept of biased agonism in drug discovery, focusing on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, highlighting the potential for more targeted and effective CNS disorder treatments.

9. Polymer Synthesis and Applications

(E. Sabbaghian et al., 2015) developed novel poly(keto ether ether amide)s using a diamine containing 4-fluorophenyl groups. These polymers showed high thermal stability and solubility, important for advanced material applications.

10. Theoretical Study for Active Sites Identification

(S. Trivedi, 2017) conducted a theoretical study of (RS)-(4-fluorophenyl) (pyridine-2yl) methanol using density functional theory, aiding in understanding the molecular structure and active sites for potential drug development.

Mécanisme D'action

Target of Action

The primary target of 4-Fluorobenzylamine Hydrobromide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known to interact with its target, trypsin-1 . The compound’s interaction with Trypsin-1 and the resulting changes are still under investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluorobenzylamine Hydrobromide. For instance, the compound is classified as a flammable liquid and may be corrosive to metals . It is recommended to store the compound in a well-ventilated place, keep it cool, and store it locked up . It should also be stored in a corrosive resistant container with a resistant inner liner .

Propriétés

IUPAC Name |

(4-fluorophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.BrH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIMWJYSMVBDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2270172-94-4 | |

| Record name | 4-Fluorobenzylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

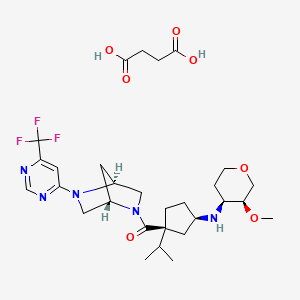

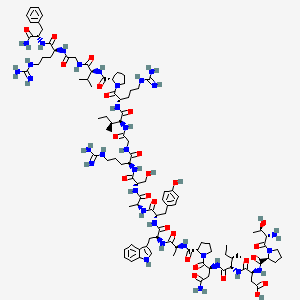

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

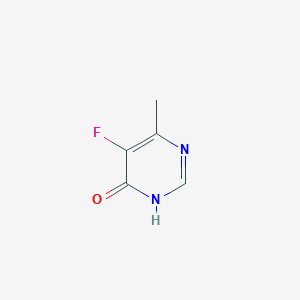

![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

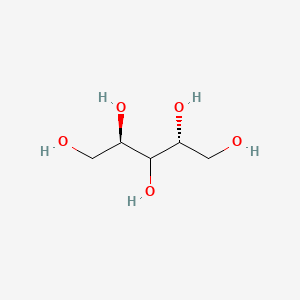

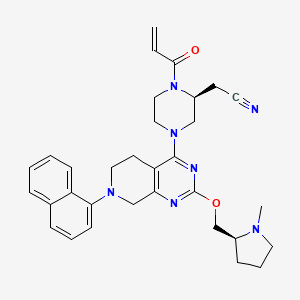

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

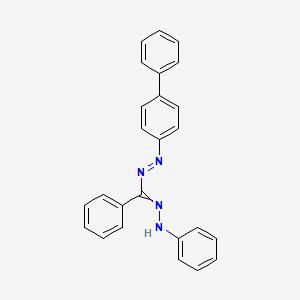

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)